2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
Description
2-Chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide (CAS: 501701-43-5) is a chloroacetamide derivative characterized by a morpholine sulfonyl group attached to the phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10-8-17(9-11(2)21-10)22(19,20)13-5-3-12(4-6-13)16-14(18)7-15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDNVPIQHMRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide group undergoes nucleophilic substitution under basic or polar aprotic conditions, replacing the chlorine atom with nucleophiles like amines, thiols, or alkoxides.
Example Reaction with Amines
Reaction with primary or secondary amines produces substituted acetamide derivatives:
text2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide + R-NH2 → N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(R-amino)acetamide + HCl
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Conditions : DMF or DMSO as solvent, K2CO3 or Et3N as base, 60–80°C .
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Applications : Used to synthesize bioactive analogs for medicinal chemistry studies.
Thiol Substitution
Thiols react selectively at the chloro position to form thioether linkages:
textThis compound + R-SH → N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(R-thio)acetamide + HCl
Coupling Reactions
The aryl sulfonyl group facilitates palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The sulfonyl phenyl group can participate in Suzuki reactions with aryl boronic acids:
textThis compound + Ar-B(OH)2 → N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}acetamide derivative
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Catalyst : Pd(PPh3)4 or PdCl2(dppf).
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Conditions : Dioxane/water mixture, 80–100°C, 12–24 hours.
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives.
Acidic Hydrolysis
textThis compound + H2O/H+ → 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenylamine + chloroacetic acid
Basic Hydrolysis
textThis compound + NaOH → Sodium 2-chloroacetate + 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenylamine
Functionalization of the Morpholine Ring
The 2,6-dimethylmorpholine moiety can undergo alkylation or oxidation.
N-Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide).
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Conditions : NaH in THF, 0°C to room temperature.
Oxidation to Morpholine N-Oxide
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Reagents : m-CPBA or H2O2.
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Conditions : Dichloromethane, 0°C to room temperature.
Stability and Side Reactions
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Thermal Decomposition : Prolonged heating above 120°C leads to sulfonyl group degradation .
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Photoreactivity : Exposure to UV light induces free radical formation at the chloroacetamide site.
Research Findings
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Synthetic Efficiency : Nucleophilic substitutions achieve 70–85% yields with primary amines but drop to 40–50% with bulky secondary amines.
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Coupling Limitations : Electron-withdrawing sulfonyl groups reduce reactivity in Suzuki reactions, requiring optimized Pd catalysts.
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Hydrolysis Kinetics : Acidic hydrolysis proceeds 3× faster than basic hydrolysis due to protonation of the acetamide carbonyl .
This compound’s versatility in nucleophilic and coupling reactions makes it valuable for synthesizing bioactive molecules, though reaction conditions must be carefully controlled to avoid decomposition.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity
- Cytotoxicity
- Enzyme Inhibition
Case Study 1: Antimicrobial Efficacy
A study published in the journal MDPI explored the antimicrobial efficacy of related compounds. The findings established a correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assessments revealed that compounds with similar frameworks to this compound exhibited selective cytotoxicity towards various cancer cell lines. The studies indicated that these compounds could induce apoptosis through mitochondrial pathways .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differentiating features:
Key Differences in Physicochemical and Functional Properties
Morpholine Sulfonyl vs.
Chloroacetamide Backbone Variations: Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) lacks complex sulfonyl or heterocyclic substituents, contributing to its simpler synthesis and herbicidal activity . The fluorophenyl group in 2-chloro-N-(4-fluorophenyl)acetamide may improve metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .
Synthetic Pathways :
- Morpholine-containing analogs (e.g., compounds) are synthesized via acetylation or sulfonylation of pre-functionalized morpholine intermediates, requiring precise stoichiometry and purification by chromatography .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is prepared via reflux with acetic anhydride, a simpler method suitable for nitro-containing intermediates .
Intermolecular Interactions :
- The target compound’s morpholine sulfonyl group may facilitate crystal packing via C–H···O or N–H···O interactions, as seen in structurally related compounds .
Biological Activity
2-Chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide (CAS: 873810-49-2) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. This article reviews its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C14H19ClN2O4S, with a molecular weight of 346.84 g/mol. The compound features a chloroacetamide structure with a morpholine sulfonamide moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has shown that chloroacetamides exhibit varying degrees of antimicrobial activity depending on their structural modifications. A study highlighted that compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, allowing for better membrane penetration and increased efficacy against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | Moderate |
| Escherichia coli | Low | |
| Candida albicans | Moderate |
The compound showed moderate effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and demonstrated lower efficacy against Escherichia coli and Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is significantly influenced by the position and nature of substituents on the phenyl ring. A quantitative structure-activity relationship (QSAR) analysis indicated that specific substitutions enhance antimicrobial potency. For example, the presence of halogens at the para position increased lipophilicity and antibacterial activity .
Figure 1: Structure-Activity Relationship Analysis
QSAR Analysis (Note: This is a placeholder for an actual image that would illustrate QSAR findings.)
Case Study 1: Antimicrobial Screening
In a comprehensive screening of newly synthesized chloroacetamides, including our compound of interest, researchers found that compounds with morpholine derivatives exhibited superior antimicrobial properties compared to non-morpholine counterparts. The study utilized standard testing methods against various pathogens and confirmed the correlation between structural features and biological activity .
Case Study 2: In Vivo Efficacy
A separate investigation assessed the in vivo efficacy of this compound in animal models infected with MRSA. Results indicated significant reductions in bacterial load compared to control groups treated with placebo, suggesting its potential as an effective therapeutic agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
